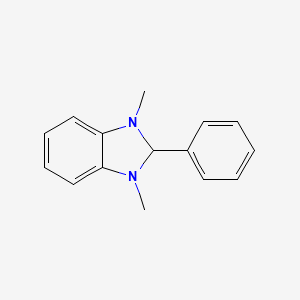

1,3-Dimethyl-2-phenylbenzimidazoline

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name being 1,3-dimethyl-2-phenyl-2H-benzimidazole. Alternative systematic names include 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole and 2,3-dihydro-1,3-dimethyl-2-phenylbenzimidazole, which emphasize the saturated nature of the central five-membered ring. The compound is registered under Chemical Abstracts Service number 3652-92-4 and bears the molecular formula C15H16N2 with a molecular weight of 224.31 grams per mole.

The structural framework of this compound consists of a benzimidazoline core system where the imidazoline ring is substituted at positions 1 and 3 with methyl groups and at position 2 with a phenyl group. This substitution pattern creates a unique three-dimensional arrangement that differs significantly from the planar benzimidazole analogs. The presence of the saturated carbon at position 2 introduces chirality considerations, although the compound typically exists as a racemic mixture under standard synthetic conditions. The molecular descriptor data includes the InChI string InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3, which precisely defines the connectivity and hydrogen distribution.

The compound exhibits stereochemical complexity due to the presence of the sp3-hybridized carbon at position 2, which serves as a stereogenic center. This structural feature distinguishes it from the corresponding benzimidazole derivatives, which maintain planar aromatic systems throughout their molecular framework. The methylated nitrogen atoms at positions 1 and 3 contribute to the compound's chemical stability and influence its electronic properties, particularly affecting the basicity and nucleophilicity of the nitrogen centers compared to unsubstituted analogs.

X-ray Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have revealed important structural details regarding its solid-state organization and molecular conformation. The compound crystallizes with specific lattice parameters that provide insights into intermolecular interactions and packing arrangements. Physical characterization studies indicate that the compound appears as white to light yellow crystalline powder with a melting point range of 97.0 to 101.0 degrees Celsius, demonstrating good thermal stability under standard conditions.

The molecular geometry analysis reveals that the benzimidazoline ring system adopts a non-planar conformation due to the saturated carbon at position 2. This structural feature creates a butterfly-like arrangement where the benzene ring and the imidazoline ring are not coplanar, resulting in a dihedral angle that influences the compound's overall three-dimensional shape. The phenyl substituent at position 2 can adopt various rotational conformations relative to the benzimidazoline core, contributing to conformational flexibility in solution and solid state.

Computational studies have complemented experimental crystallographic data by providing detailed information about preferred conformations and energy barriers for rotation around key bonds. These investigations have shown that the compound exhibits moderate rotational barriers around the C2-phenyl bond, allowing for dynamic behavior in solution while maintaining preferred orientations in the crystalline state. The methyl groups at positions 1 and 3 adopt staggered conformations relative to the ring system, minimizing steric interactions and contributing to overall molecular stability.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy has provided comprehensive structural confirmation for this compound, with both proton and carbon-13 NMR techniques offering detailed insights into the molecular structure and dynamics. The proton NMR spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The methyl groups attached to the nitrogen atoms typically appear as singlets in the aliphatic region, while the phenyl protons generate a complex multiplet pattern in the aromatic region between 7.0 and 8.0 parts per million.

The most distinctive feature in the proton NMR spectrum is the signal corresponding to the hydrogen at position 2, which appears as a singlet due to its unique chemical environment. This proton experiences significant deshielding due to its proximity to both nitrogen atoms and the attached phenyl group, resulting in a characteristic downfield shift. The benzene ring protons of the benzimidazoline core system produce a complex multiplet pattern that reflects the electronic influence of the nitrogen substituents and the overall aromatic character of this portion of the molecule.

Carbon-13 NMR spectroscopy reveals the presence of fifteen distinct carbon environments, consistent with the molecular formula and structural assignments. The carbon at position 2 exhibits a characteristic chemical shift that reflects its sp3 hybridization and attachment to both nitrogen atoms and the phenyl group. The aromatic carbon signals provide detailed information about the electronic distribution within both the benzimidazoline core and the phenyl substituent, allowing for precise structural confirmation and purity assessment.

Infrared spectroscopy analysis demonstrates characteristic absorption bands that confirm the presence of key functional groups and structural features. The spectrum typically shows strong carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, corresponding to both aliphatic and aromatic hydrogen atoms. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while carbon-nitrogen stretching modes contribute to the spectral complexity in the 1200-1400 wavenumber range.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The compound exhibits characteristic absorption bands in the ultraviolet region, with the primary absorption maximum typically occurring around 280 nanometers, corresponding to π→π* transitions within the aromatic system. Additional absorption features at longer wavelengths reflect the extended conjugation between the benzene ring and the nitrogen-containing heterocycle, providing insights into the electronic structure and potential photochemical properties of the compound.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-2-phenyl-2H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFIVJSRRJXMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190025 | |

| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-92-4 | |

| Record name | 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis from o-Phenylenediamine and Benzaldehyde Derivatives

The classical approach to synthesize benzimidazole derivatives, including 2-phenylbenzimidazole intermediates, involves the condensation of o-phenylenediamine with benzaldehyde or benzoic acid derivatives under heating conditions.

- Procedure :

In a flame-dried Schlenk tube under argon, o-phenylenediamine (1 equiv) is reacted with benzoic acid (1.5 equiv) at elevated temperatures (~175 °C) for 1.5 hours. The reaction is often repeated with an additional portion of benzoic acid to drive completion. The product, 2-phenyl-1H-benzimidazole, is isolated by quenching with saturated sodium bicarbonate solution, followed by extraction and purification steps. - Yield and Characterization :

This method yields the 2-phenylbenzimidazole intermediate in approximately 40% yield, characterized by ^1H NMR and ^13C NMR spectra consistent with literature values.

This intermediate is a crucial precursor for further methylation steps to obtain the target compound.

Methylation to Form 1,3-Dimethyl-2-phenylbenzimidazoline

The key step to obtain this compound involves selective methylation of the benzimidazole nitrogen atoms.

-

- First, 2-phenyl-1H-benzimidazole is treated with sodium hydroxide (NaOH) in acetone at room temperature to deprotonate the N-H group.

- Subsequently, iodomethane (methyl iodide) is added to methylate the nitrogen, producing 1-methyl-2-phenyl-1H-benzimidazole.

- The reaction is stirred for about 1 hour at room temperature, followed by work-up and purification via column chromatography.

- This intermediate can then be further methylated under reductive conditions to yield the 1,3-dimethyl derivative.

Yields and Purity :

The methylation step typically achieves yields around 50-52%, producing a pale yellow solid with characteristic NMR signals confirming methyl group incorporation.

Reduction of 1,3-Dimethyl-2-phenylbenzimidazolium Salts

Another widely used method involves the reduction of 1,3-dimethyl-2-phenylbenzimidazolium salts to the corresponding benzimidazoline.

- Preparation of Benzimidazolium Salts :

1,3-Dimethyl-2-phenylbenzimidazolium bromide or iodide salts are prepared by reacting this compound with α-bromoacetophenone or related alkylating agents in tetrahydrofuran (THF) at room temperature for several hours. The salts precipitate upon addition of diethyl ether and can be recrystallized from methanol for purity. Reduction to Benzimidazoline :

The benzimidazolium salts are then reduced using sodium borohydride (NaBH4) in acetonitrile/water mixtures under inert atmosphere. This reduction step cleanly converts the salts to this compound, which is stable enough for characterization under ambient conditions.Yields :

The salt formation step can achieve yields up to 91%, with subsequent reduction providing the benzimidazoline in high purity and stability.

Photochemical and Metal-Free Regeneration Methods

Recent studies have explored photochemical regeneration of benzimidazoline derivatives, including this compound, as part of sustainable catalytic cycles.

Photochemical Regeneration :

Using visible light irradiation (around 400 nm), benzimidazolium salts can be converted back to the benzimidazoline form without metal catalysts, employing reductants such as ascorbic acid in the presence of base (e.g., K2CO3) in acetonitrile/water solvent systems. This method allows mild and environmentally friendly preparation and regeneration of the compound.Advantages :

This approach avoids harsh reducing agents and metals, enabling sustainable and selective synthesis under ambient conditions.

Alternative Reductive Methods and Flow Chemistry

Mild Reductive Dehalogenation :

this compound has been used as a mild reductant in palladium-catalyzed and photoredox reactions, demonstrating its utility in situ. Preparation under flow photoreactor conditions has been optimized to improve scalability and safety, using solvents like dichloromethane and light sources at 390-405 nm. These methods provide quantitative yields with short residence times (e.g., 2 hours) and allow for scale-up without loss of efficiency.

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Dichloromethane (DCM) | High yield (quantitative) |

| Light source | 390 nm Kessil lamp | No significant yield loss |

| Residence time | 2 hours | Efficient conversion |

| Concentration | Up to 0.4 M (1 mmol scale) | Scalable synthesis |

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of o-phenylenediamine with benzoic acid | o-Phenylenediamine, benzoic acid, 175 °C, Ar atmosphere | ~40 | Forms 2-phenylbenzimidazole intermediate |

| Methylation of 2-phenylbenzimidazole | NaOH, acetone, iodomethane, room temp | ~50 | Produces 1-methyl-2-phenylbenzimidazole |

| Formation of benzimidazolium salts | This compound + α-bromoacetophenone, THF, room temp | ~91 | Precipitates as bromide salt |

| Reduction of benzimidazolium salts | NaBH4, CH3CN/H2O, inert atmosphere | High | Yields this compound |

| Photochemical regeneration | BI+-Ar, ascorbic acid, K2CO3, LED (400 nm) | Mild conditions | Metal-free, sustainable method |

| Flow photoreactor synthesis | DCM, 390 nm light, 2 h residence time | Quantitative | Scalable and efficient |

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-2-phenylbenzimidazoline undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form a stable cation radical.

Reduction: It acts as a reducing agent in single electron transfer reactions.

Substitution: It can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include air or oxygen in the presence of a catalyst.

Reduction: It can reduce haloketones and other electrophilic compounds without the need for additives.

Substitution: Electrophiles such as alkyl halides can react with this compound under mild conditions.

Major Products Formed

Oxidation: The major product is the cation radical of this compound.

Reduction: The major products include dehalogenated compounds and reduced ketones.

Substitution: The major products are substituted benzimidazolines.

Wissenschaftliche Forschungsanwendungen

Photoredox Catalysis

DMBI has emerged as an efficient reagent in photoredox catalysis, particularly for the generation of carbon-based radicals. In a recent study, DMBI facilitated the tert-butylation of dimethyl maleate using various photocatalysts, achieving yields as high as 99% under optimized conditions. The study highlighted the ability of DMBI to act as a single electron transfer (SET) agent, promoting radical formation through C–C bond cleavage. This application underscores its utility in synthetic organic chemistry where radical intermediates are crucial .

Reductive Dehalogenation

DMBI is recognized for its role in the mild reductive dehalogenation of α-halo carbonyl compounds. It functions as a reducing agent that effectively converts halogenated substrates into their corresponding hydrocarbons. Research indicates that DMBI can facilitate these reactions under mild conditions, making it a safer and more environmentally friendly alternative to traditional reagents. The mechanism involves DMBI donating hydride ions to the substrate, thus enabling the removal of halogen atoms .

Mechanistic Insights

The mechanistic pathways involving DMBI have been extensively studied. It has been established that DMBI can act both as a hydride donor and an electron donor, participating in radical chain reactions. Studies have shown that it can promote various reduction reactions by serving as an artificial analog to nicotinamide adenine dinucleotide (NADH), which is pivotal in biological reduction processes .

Case Studies and Experimental Data

A variety of experiments have been conducted to elucidate the effectiveness of DMBI in different chemical transformations:

| Study | Application | Yield | Conditions |

|---|---|---|---|

| Itoh et al., 2024 | Tert-butylation of dimethyl maleate | 99% | Photocatalyst: [Acr-Mes]+(BF4)− under N2 |

| Tanner et al., 1989 | Reduction of α-halo ketones | High yields | Mild conditions with DMBI |

| Chikashita et al., 1986 | Dehalogenation of α-halo carbonyls | Varied yields | Room temperature |

These studies demonstrate the broad applicability of DMBI across various synthetic methodologies, emphasizing its efficiency and versatility.

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-2-phenylbenzimidazoline involves its ability to donate electrons in single electron transfer reactions. This process typically involves the formation of a cation radical intermediate, which can further react with various substrates. The molecular targets and pathways involved include the reduction of electrophilic compounds and the stabilization of radical intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Reductive Agents in Photocatalysis

DMPBI is benchmarked against other reductants in photocatalytic CO₂ reduction and electron transfer reactions:

- Key Findings: DMPBI outperforms TEA and BNAH in CO₂ reduction due to its ability to donate two electrons per molecule, enhancing catalytic turnover . NHE), enabling efficient quenching of excited photocatalysts like Ir(ppy)₃ .

Electron Donors in Organic Transformations

DMPBI is compared to classical reductants in dehalogenation and conjugate reduction:

- Key Findings :

n-Type Dopants in Thermoelectrics

DMPBI is contrasted with other n-dopants in organic thermoelectric materials:

Data Tables

Table 1: Comparative Reductive Efficiency in CO₂ Reduction

| Donor | TON (CO produced) | Quantum Yield (%) | Reaction Medium | Reference |

|---|---|---|---|---|

| DMPBI | 1200 | 12.5 | DMF/H₂O | |

| TEA | 350 | 4.2 | CH₃CN/H₂O | |

| BNAH | 600 | 7.8 | CH₃CN |

Table 2: Physical Properties of Reductants

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | |

|---|---|---|---|---|

| DMPBI | 224.30 | 359.9 | 1.095 | |

| TEA | 101.19 | 89.3 | 0.727 | N/A |

| BNAH | 259.33 | Decomposes | 1.220 | N/A |

Biologische Aktivität

1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of DMPBI, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a benzimidazole core substituted with a phenyl group and two methyl groups. The molecular formula is . This structure contributes to its ability to participate in various chemical reactions, particularly as a reducing agent.

The biological activity of DMPBI primarily stems from its role as a hydride donor . Research indicates that it can donate hydride ions to organic substrates, facilitating reduction reactions. This property is crucial in several biochemical processes, including:

- Electron Transfer Reactions : DMPBI acts as an electron donor in radical chain reactions, promoting the formation of radical intermediates .

- Photocatalytic Activity : Studies have shown that DMPBI enhances photocatalytic efficiency in CO2 reduction processes, indicating its potential for applications in sustainable chemistry .

- Radical Formation : Under light irradiation, DMPBI generates benzimidazolyl radicals, which can participate in further chemical transformations .

Biological Activities

DMPBI exhibits a range of biological activities that make it a compound of interest in drug discovery and development:

- Antiviral Properties : Benzimidazole derivatives, including DMPBI, have demonstrated antiviral activities, suggesting potential applications in treating viral infections .

- Anticancer Activity : Research has indicated that compounds with benzimidazole structures can inhibit cancer cell proliferation and induce apoptosis . The specific mechanisms by which DMPBI exerts these effects require further investigation.

- Antioxidant Activity : The ability of DMPBI to donate electrons may confer antioxidant properties, which are beneficial for protecting cells from oxidative stress.

Table 1: Summary of Biological Activities of DMPBI

Case Study: Photocatalytic Reduction of CO2

A significant study demonstrated that DMPBI significantly improved the efficiency of photocatalytic reactions for CO2 conversion into carbon monoxide (CO). This process involved the generation of reactive intermediates that facilitated electron transfer under visible light irradiation. The results indicated that DMPBI could potentially be utilized in developing sustainable energy solutions .

Case Study: Antiviral Potential

In another study focusing on the synthesis of benzimidazole derivatives, researchers found that compounds similar to DMPBI exhibited promising antiviral activity against various viruses. The mechanism involved disruption of viral replication processes, highlighting the therapeutic potential of such compounds in virology .

Q & A

Basic: What are the established synthetic routes for 1,3-Dimethyl-2-phenylbenzimidazoline, and what factors influence the choice of reaction conditions?

Methodological Answer:

The synthesis of this compound derivatives typically involves alkylation or condensation reactions. For example, methylation of 2-aminobenzimidazole with dimethyl sulfate under basic conditions yields 1,3-dimethyl derivatives, where excess alkylating agents and temperature control are critical to avoid over-alkylation . Alternatively, reactions using acyl chlorides (e.g., m-toluoyl chloride) with o-phenylenediamine in polyphosphoric acid can form benzimidazole cores, leveraging protonating agents and high temperatures to favor cyclization . Key factors in route selection include:

- Leaving group reactivity : Acyl chlorides provide efficient leaving groups for nucleophilic substitution .

- Solvent and catalyst : Polar aprotic solvents (e.g., DMF) and acid catalysts (e.g., polyphosphoric acid) enhance reaction rates and regioselectivity .

Advanced: How can researchers optimize reaction conditions to minimize by-product formation during the alkylation of 2-aminobenzimidazole derivatives?

Methodological Answer:

By-product formation during alkylation often arises from competing N- vs. C-alkylation or over-alkylation. Strategies include:

- Controlled stoichiometry : Limiting alkylating agents (e.g., dimethyl sulfate) to 1.1–1.3 equivalents prevents di- or tri-alkylation .

- Temperature modulation : Lower temperatures (40–60°C) reduce side reactions, while gradual heating ensures controlled reactivity .

- Intermediate monitoring : Techniques like TLC or HPLC can track reaction progress and identify by-products early .

- Protecting groups : Temporary protection of reactive amine sites can improve selectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns and methyl group integration (e.g., distinguishing 1,3-dimethyl groups) .

- X-ray crystallography : Resolves crystal packing and stereochemistry, with CCDC databases providing reference data (e.g., CCDC 1013218) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm) .

Advanced: What strategies resolve contradictory data regarding methyl group reactivity in benzimidazole derivatives under oxidative conditions?

Methodological Answer:

Contradictions in methyl group stability (e.g., lack of oxidation in some studies vs. oxidative cleavage in others) require systematic analysis:

- Computational modeling : Frontier molecular orbital (FMO) analysis predicts electron density distribution, explaining resistance to oxidation in sterically hindered derivatives .

- Controlled experiments : Varying oxidants (e.g., KMnO, CrO) under identical conditions isolates steric/electronic effects .

- Isotopic labeling : C-labeled methyl groups track oxidation pathways via NMR or MS .

Pharmacological: What methodologies assess the bioactivity of this compound derivatives, and how do structural modifications influence their profiles?

Methodological Answer:

Bioactivity evaluation involves:

- In vitro assays : Antimicrobial (MIC testing) or enzyme inhibition (e.g., kinase assays) .

- Docking studies : Molecular docking predicts binding affinities to targets (e.g., bacterial enzymes) using software like AutoDock .

Structural modifications (e.g., halogenation, aryl substitution) enhance potency by: - Increasing lipophilicity (improves membrane permeability) .

- Introducing hydrogen-bonding groups (e.g., -OH, -NH) for target interaction .

Advanced: How can computational chemistry predict frontier molecular orbitals (FMOs) of this compound to explain reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model FMOs to:

- Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps .

- Predict regioselectivity in reactions (e.g., electrophilic attack at high-electron-density positions) .

- Validate experimental observations, such as methyl group inertness due to low HOMO localization .

Data Analysis: What systematic approaches resolve yield discrepancies in synthetic studies of this compound?

Methodological Answer:

Discrepancies arise from variables like solvent purity, catalyst loading, or moisture sensitivity. Researchers should:

- Reproduce conditions : Replicate studies with strict control of temperature, solvent grade, and inert atmospheres .

- Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., reaction time vs. temperature) .

- By-product characterization : LC-MS or GC-MS profiles compare impurity patterns across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.